molecular formula C26H26N4O2S B2763282 8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627049-76-7

8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2763282
CAS No.: 627049-76-7
M. Wt: 458.58
InChI Key: ZEGAMHMMDRANCU-UHFFFAOYSA-N
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Description

8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Three-Component One-Pot Synthesis

A series of new pyrimido[4,5-b]quinoline derivatives was synthesized through a three-component cyclocondensation involving 2-R1-6-aminopyrimidine-4-ones, dimedone, and aromatic or heterocyclic aldehydes. This process, conducted in a water medium with triethylbenzylammonium chloride, highlights the versatility in generating structurally diverse pyrimido[4,5-b]quinoline compounds which are of interest for further biological screening (Hovsepyan et al., 2018).

Hantzsch-like Synthesis

Novel bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores were prepared through multicomponent reactions, demonstrating the compound's adaptability in synthesizing complex heterocyclic systems. These synthetic strategies emphasize the structural complexity and potential functionality of these compounds in scientific research (Diab et al., 2021).

Potential Biological Activities

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to pyrimido[4,5-b]quinoline derivatives, showed potent cytotoxic effects against various cancer cell lines. This suggests the potential for compounds within this chemical family to serve as leads for developing new anticancer agents (Deady et al., 2003).

Properties

IUPAC Name

8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-15-6-8-16(9-7-15)14-33-25-29-23-22(24(32)30-25)20(17-5-4-10-27-13-17)21-18(28-23)11-26(2,3)12-19(21)31/h4-10,13,20H,11-12,14H2,1-3H3,(H2,28,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGAMHMMDRANCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CN=CC=C5)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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